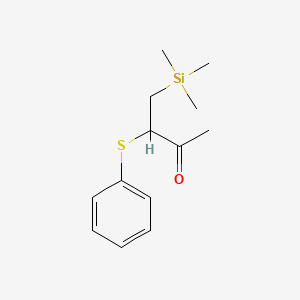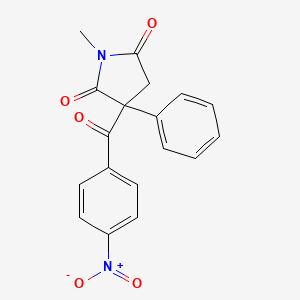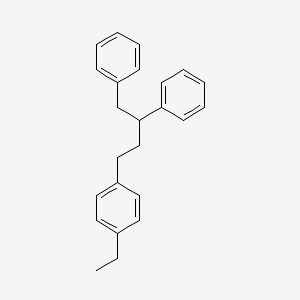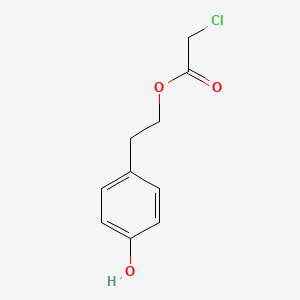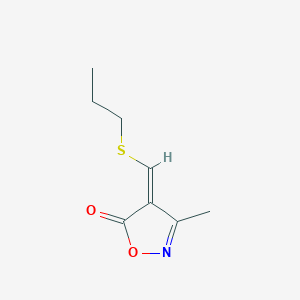
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a propylsulfanyl group and a methylidene group attached to the oxazole ring
Preparation Methods
The synthesis of (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-1,2-oxazol-5-one and propylsulfanyl compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of Intermediate: The deprotonated intermediate undergoes nucleophilic substitution with the propylsulfanyl compound, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles such as halides or amines.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one can be compared with other similar compounds, such as:
(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one: This compound has a methylsulfanyl group instead of a propylsulfanyl group, leading to differences in reactivity and biological activity.
(4Z)-3-methyl-4-(ethylsulfanylmethylidene)-1,2-oxazol-5-one:
(4Z)-3-methyl-4-(butylsulfanylmethylidene)-1,2-oxazol-5-one: The butylsulfanyl group introduces further changes in the compound’s behavior and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-12-5-7-6(2)9-11-8(7)10/h5H,3-4H2,1-2H3/b7-5- |
InChI Key |
KUXMZPNFDOFYTD-ALCCZGGFSA-N |
Isomeric SMILES |
CCCS/C=C\1/C(=NOC1=O)C |
Canonical SMILES |
CCCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


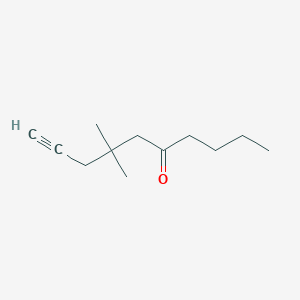
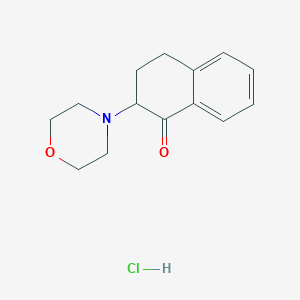
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
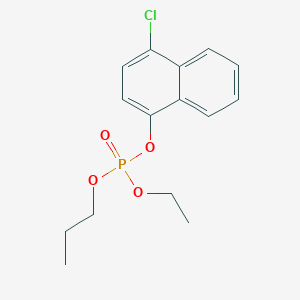
![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
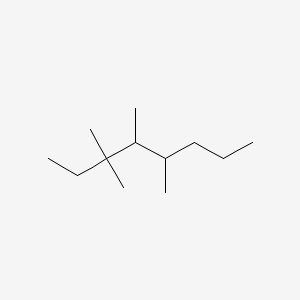
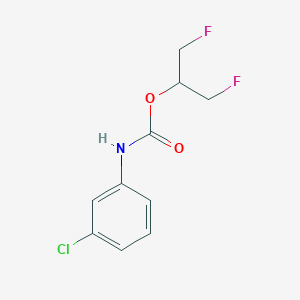
![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
![2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14541922.png)
